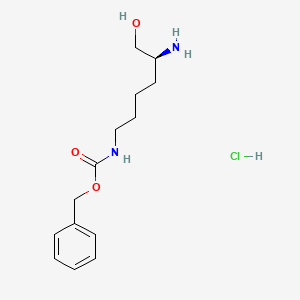

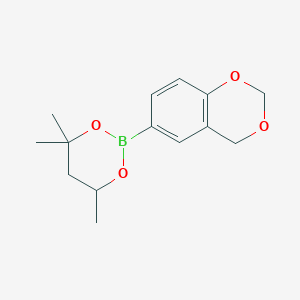

![molecular formula C84H158N6O40 B6313491 Succinimidyl-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-74-7](/img/structure/B6313491.png)

Succinimidyl-PEG(4)-[PEG(8)-OMe]3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Succinimidyl-PEG(4)-[PEG(8)-OMe]3, also known as SPOM-PEG, is a cross-linker used in bioconjugation to covalently bind proteins, peptides, and other biomolecules. It has a molecular weight of 1892.17 g/mol .

Synthesis Analysis

The synthesis of PEG-based compounds like Succinimidyl-PEG(4)-[PEG(8)-OMe]3 involves the polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis

The molecular formula of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is C84H158N6O40 . The structure includes a spacer length of 55 atoms or 60.2 A .Chemical Reactions Analysis

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is used in the process of PEGylation, which involves covalently bonding PEG to active peptides or proteins to improve bioavailability and reduce immunogenicity . The PEGylation reagents are chosen according to the reaction specificity of their terminal groups, as well as the length and degree of chain branching desired .Physical And Chemical Properties Analysis

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule .Wirkmechanismus

Target of Action

Succinimidyl-PEG(4)-[PEG(8)-OMe]3, also known as SPOM-PEG, is a cross-linker used in bioconjugation. The primary targets of this compound are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biological processes, including protein structure, function, and regulation.

Mode of Action

The compound interacts with its targets through covalent conjugation . It contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . The NHS ester reacts with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Pharmacokinetics

. These properties could potentially enhance the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and maleimide groups Additionally, the presence of other amine- or sulfhydryl-containing molecules could influence the compound’s selectivity and efficacy

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOIXLBDYFZCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H158N6O40 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1892.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%](/img/structure/B6313428.png)

![Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)

![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)